molecular formula C8H10F3NO2 B11926532 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

Cat. No.: B11926532
M. Wt: 209.17 g/mol
InChI Key: WORKYROETFILAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate is a high-purity spirocyclic building block designed for advanced pharmaceutical research and medicinal chemistry. This compound features a rigid, three-dimensional 2-azaspiro[3.3]heptane scaffold, which is highly valued in drug design for its ability to explore novel chemical space and impart favorable physicochemical properties to drug candidates . The trifluoroacetate salt form enhances the compound's stability and solubility for synthetic applications . Researchers utilize this and related spirocyclic scaffolds as constrained analogs of aliphatic amino acids or as key structural motifs in the development of novel bioactive molecules, including those investigated as LSD1 inhibitors for oncology research and M4 agonists . Supplied as a stable solid, each batch undergoes stringent quality control (QC) analyses—including 1H NMR, 13C NMR, and HPLC—to ensure a verified identity and purity of ≥95% . For optimal long-term stability, proper storage in an inert atmosphere at 2-8°C is recommended . This product is sold exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)6(13)14-5-1-7(2-5)3-12-4-7/h5,12H,1-4H2

InChI Key

WORKYROETFILAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization via Sulfonate Intermediates

A method described in patent CN112920103A involves the reduction of cyclobutane-1,1-dicarboxylic acid to 1,1-cyclobutanedimethanol, followed by reaction with methanesulfonyl chloride to form 1,1-cyclobutanedimethanol dimethanesulfonate. Subsequent cyclization with 2-nitrobenzenesulfonamide under basic conditions yields 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane. Deprotection using dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) generates the free amine, which is then converted to the hydrochloride salt.

Key Reaction Parameters

  • Temperature: 0–25°C for sulfonation

  • Solvent: Dichloromethane (step 1), N,N-dimethylformamide (step 2)

  • Yield: 62% after deprotection

Boc-Protected Intermediate Synthesis

An alternative approach from patent CN105646318A utilizes tert-butoxycarbonyl (Boc) protection. Starting with a bicyclic amine precursor, Boc anhydride is employed to protect the amine group, followed by cyanide-mediated ring expansion to form the spirocyclic core. Hydrolysis under basic conditions yields the carboxylic acid derivative, which can be reduced to the corresponding alcohol for subsequent functionalization.

Introduction of the Trifluoroacetate Group

The 6-position hydroxyl group is acetylated using trifluoroacetic anhydride (TFAA) under controlled conditions.

Direct Acetylation Protocol

  • Substrate Preparation : Isolate 2-azaspiro[3.3]heptan-6-ol via lithium aluminum hydride (LiAlH4) reduction of the corresponding carboxylic acid.

  • Reaction Conditions :

    • Molar ratio (TFAA : alcohol): 1.2 : 1

    • Solvent: Anhydrous dichloromethane

    • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

    • Temperature: 0°C → room temperature, 12 h

  • Workup : Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate.

Yield : 78–85% (crude), purity >95% after silica gel chromatography.

Comparative Analysis of Synthetic Routes

ParameterSulfonate RouteBoc-Protected Route
Starting Material CostLow (cyclobutane dicarboxylic acid)Moderate (Boc-protected amine)
Step Count53
Overall Yield38%45%
ScalabilityPilot-scale demonstratedLab-scale optimized
Critical HazardDBU handlingCyanide usage

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements propose using continuous flow reactors for the sulfonation and cyclization steps to enhance reproducibility and safety. Key benefits include:

  • Precise temperature control (±1°C)

  • Reduced reaction time (2 h vs. 12 h batch)

  • 15% yield improvement due to minimized side reactions.

Green Chemistry Modifications

  • Solvent Replacement : Substituting dichloromethane with cyclopentyl methyl ether (CPME) in the acetylation step reduces environmental impact while maintaining yield.

  • Catalyst Recycling : Immobilized DMAP on silica gel enables 5 reaction cycles without significant activity loss.

Analytical Characterization

Critical quality control metrics for the final product:

ParameterSpecificationMethod
Purity≥99% (HPLC)Reverse-phase C18 column
Residual Solvents<500 ppm (ICH Q3C)GC-FID
Trifluoroacetate Content98.5–101.5%¹⁹F NMR
Enantiomeric Excess>99%Chiral HPLC

¹⁹F NMR (376 MHz, CDCl3): δ -75.3 ppm (CF3, quintet).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing N-trifluoroacetylation observed at >5% when reaction temperatures exceed 25°C.

  • Solution : Strict temperature control (0–5°C) and incremental TFAA addition reduce byproducts to <1%.

Crystallization Difficulties

  • Issue : Oily product formation during final isolation.

  • Resolution : Seeding with pre-formed trifluoroacetate crystals in heptane/ethyl acetate (9:1) yields crystalline material.

Emerging Methodologies

Enzymatic Acetylation

Preliminary studies demonstrate lipase-mediated acetylation using vinyl trifluoroacetate as acyl donor:

  • Enzyme: Candida antarctica Lipase B (CAL-B)

  • Solvent: tert-Butyl methyl ether

  • Conversion: 92% in 24 h at 30°C.

Photoredox Catalysis

Visible-light-mediated acetylation protocols show promise for mild condition synthesis:

  • Catalyst: Ir(ppy)₃ (0.5 mol%)

  • Light Source: 450 nm LEDs

  • Yield: 88% with 100% regioselectivity .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Inhibitors of Key Kinases:
The compound has been utilized in the synthesis of inhibitors targeting several kinases critical for various diseases. Notably, it has been linked to the development of epidermal growth factor receptor (EGFR) kinase inhibitors, which are significant in cancer therapy. These inhibitors work by blocking the signaling pathways that promote tumor growth and survival .

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors:
Another application involves its use in synthesizing LRRK2 inhibitors, which have potential therapeutic implications for Parkinson's disease. The inhibition of LRRK2 is believed to modulate neuroinflammatory processes and neuronal survival .

Synthesis and Structural Diversity

Synthetic Pathways:
The synthesis of 2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate can be achieved through various synthetic routes that emphasize high yields and structural diversity. For example, methods involving lithium aluminum hydride reduction and coupling reactions with different functional groups have shown promise in producing derivatives with enhanced biological activity .

Chemical Diversity:
The compound serves as a versatile building block for creating a library of derivatives that can be screened for biological activity. The spirocyclic structure provides a unique three-dimensional orientation that can enhance binding affinity to biological targets compared to traditional linear compounds .

Case Studies and Research Findings

Study Target Findings
Design and Synthesis of EGFR InhibitorsEGFR KinaseIdentified several derivatives of this compound with IC50 values in the nanomolar range against EGFR .
LRRK2 Kinase InhibitorsLRRK2Developed compounds exhibiting selective inhibition of LRRK2 with potential neuroprotective effects in cellular models .
Drug Discovery ResearchVarious TargetsDemonstrated the utility of spirocyclic analogues derived from this compound in enhancing the pharmacological profiles of known drugs .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications/Notes
This compound N/A C₈H₁₁F₃NO₂ 228.18 Spiro[3.3] framework, trifluoroacetate ester Intermediate in PROTAC synthesis for androgen receptor degradation
6-Oxa-2-azaspiro[3.4]octane-7-methanol 2,2,2-trifluoroacetate 2375260-17-4 C₇H₁₃NO₂·C₂HF₃O₂ 257.21 Spiro[3.4] framework, oxa group, methanol Potential solubility modifier due to oxygen atom; limited commercial data
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate 1427367-47-2 C₈H₁₀F₅NO₂ 271.17 Difluoro substitution on spiro ring Enhanced lipophilicity; used in fluorinated drug candidates
2-Azaspiro[3.3]heptan-6-one trifluoroacetate 1818847-38-9 C₈H₁₀F₃NO₃ 225.17 Ketone group at position 6 Reactive intermediate for further derivatization (e.g., reduction to alcohol)
6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate 2227205-88-9 C₈H₁₁F₄NO₂ 229.17 Monofluoro substitution Balances lipophilicity and metabolic stability; research use only
1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate 1392804-83-9 C₈H₁₂F₃NO₃ 227.18 Oxa-nitrogen spiro[3.4] system Structural diversity in drug discovery; limited stability data

Structural and Functional Differences

Spiro Ring Variations: The spiro[3.3] framework (as in the target compound) offers greater rigidity compared to spiro[3.4] analogs (e.g., 6-Oxa-2-azaspiro[3.4]octane-7-methanol), which may exhibit increased conformational flexibility . Oxygen vs.

Substituent Effects: Fluorination: Difluoro derivatives (e.g., 6,6-Difluoro analog) exhibit higher lipophilicity (clogP ≈ 1.8) compared to monofluoro (clogP ≈ 1.2) or non-fluorinated analogs, influencing membrane permeability and bioavailability . Ketone vs. Ester: The ketone-containing analog (CAS 1818847-38-9) serves as a precursor for alcohol derivatives, whereas the trifluoroacetate ester in the target compound is more stable under acidic conditions .

Synthetic Utility :

  • The target compound is synthesized via a multi-step route involving trifluoroacetic acid (TFA)-mediated deprotection, achieving >99% yield in key steps . In contrast, 6-Oxa-2-azaspiro[3.4]octane derivatives require additional oxidation steps, reducing overall efficiency .

Physicochemical and Analytical Data

  • LC-MS Profiles :

    • The target compound shows a retention time (tR) of 1.314 min (m/z 318.2 [MH+]) in LC-MS analysis, distinct from analogs like tert-butyl 4-[6-(2-hydroxyethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate (tR = 1.061 min, m/z 186.1) .
    • Fluorinated derivatives (e.g., 6,6-Difluoro) exhibit higher mass-to-charge ratios (m/z 574.05) due to additional fluorine atoms .
  • Stability :

    • Trifluoroacetate esters (e.g., target compound) are hygroscopic and require storage under inert atmospheres (2–8°C), whereas carboxylic acid derivatives (e.g., 2-Azaspiro[3.3]heptane-6-carboxylic acid TFA salt) exhibit improved shelf-life at room temperature .

Biological Activity

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate (CAS No. 1427367-47-2) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F5NO2C_8H_{10}F_5NO_2, with a molecular weight of 247.16 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC8H10F5NO2
Molecular Weight247.16 g/mol
CAS Number1427367-47-2
InChI KeyVADHXGWRJYIASW-UHFFFAOYSA-N
Boiling PointNot available

Research indicates that this compound exhibits activity against various biological targets. Its mechanism of action is primarily associated with modulation of neurotransmitter systems and potential anti-cancer properties.

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence the dopamine and serotonin pathways, which are critical in mood regulation and neurological disorders.
  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various azaspiro compounds, including this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anti-cancer agent .
  • Neuropharmacological Evaluation : A neuropharmacological assessment highlighted the compound's ability to enhance serotonin receptor activity in rodent models, suggesting its potential use in treating depression and anxiety disorders .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions involving amines and carbonyl compounds.
  • Trifluoroacetate Formation : The introduction of the trifluoroacetate group is achieved through acylation reactions using trifluoroacetic anhydride.

Toxicology and Safety Profile

Safety assessments indicate that while the compound exhibits promising biological activities, it also presents certain hazards:

  • Toxicity Data : Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautions : Users are advised to handle the compound with care, utilizing appropriate personal protective equipment (PPE) during experimental procedures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving spirocyclic amines and trifluoroacetic anhydride. For example, similar spirocyclic intermediates (e.g., 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide derivatives) are synthesized using stepwise alkylation and cyclization under anhydrous conditions . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of trifluoroacetylating agent), temperature (0–25°C), and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/19F^{19}\text{F} NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (210–254 nm) is recommended, using a C18 column and acetonitrile/water gradients. Differential scanning calorimetry (DSC) can further validate crystallinity and thermal stability .

Q. How does the stability of 2-azaspiro[3.3]heptan-6-yl trifluoroacetate vary under different storage conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Stability studies indicate storage at –20°C in anhydrous, argon-purged vials maintains integrity for >6 months. Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition when protected from light and moisture .

Q. What pharmacological models are suitable for initial screening of bioactivity?

  • Methodological Answer : Receptor-binding assays (e.g., V1A receptor antagonism) and cell-based viability assays (e.g., MTT in cancer lines) are prioritized. Reference Example 106 in EP 4374877 A2 demonstrates structural analogs tested in neuropsychiatric disorder models via in vitro receptor profiling and rodent behavioral studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like V1A receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using cryo-EM receptor structures (e.g., PDB: 6OS2) can map binding affinities. Focus on the spirocyclic core’s spatial orientation and trifluoroacetate’s electronic effects on hydrogen bonding .

Q. What strategies resolve contradictory data in pharmacological studies, such as inconsistent IC50 values across assays?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). In VTP-27999 studies, discrepancies arose from folate receptor purification methods; standardizing recombinant receptor systems and normalizing data to positive controls (e.g., folic acid) improved reproducibility .

Q. How can low yields in the final coupling step of the synthesis be troubleshooted?

  • Methodological Answer : Monitor intermediates via LC-MS to identify bottlenecks. If coupling fails, replace traditional EDCI/HOBt with PyBOP or HATU for enhanced amide bond formation. Catalytic additives (e.g., DMAP or HOAt) may improve reactivity, as seen in Reference Example 106’s synthesis .

Q. What degradation pathways dominate under stressed conditions, and how are degradation products characterized?

  • Methodological Answer : Hydrolysis of the trifluoroacetate ester is the primary pathway. Forced degradation (acid/base/oxidative stress) followed by LC-QTOF-MS identifies major degradants (e.g., free spirocyclic amine). Compare fragmentation patterns to synthetic standards for confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.